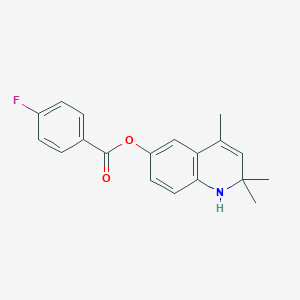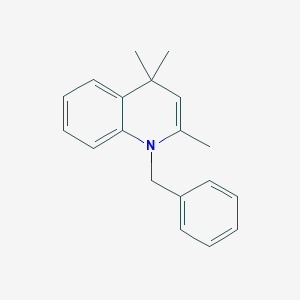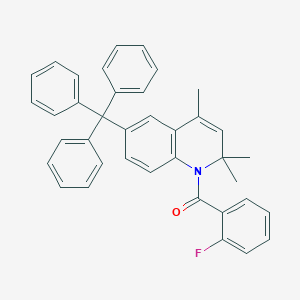
N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is likely an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The presence of bromine (Br) and nitro group (-NO2) suggests that it might have interesting reactivity. The pyrimidine ring is a common motif in many biological molecules, including nucleotides .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction. The bromophenyl and nitrophenyl groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, which is aromatic, would contribute to the compound’s stability .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced by other groups in a nucleophilic aromatic substitution reaction. The nitro group could be reduced to an amine, which could then participate in further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. The presence of the bromine atom and the nitro group could make the compound relatively dense and polar. The pyrimidine ring could contribute to the compound’s UV/visible absorption properties .Scientific Research Applications
Antimicrobial Activity
This compound has been synthesized and studied for its antimicrobial activity . The studies have shown promising results against bacterial (Gram positive and Gram negative) and fungal species . The antimicrobial activity results revealed that certain derivatives of this compound have promising antimicrobial activity .
Anticancer Activity
The compound has also been evaluated for its anticancer activity . It has been tested against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Certain derivatives of this compound were found to be the most active ones against the breast cancer cell line .
Molecular Docking Studies
Molecular docking studies: have been carried out to study the binding mode of active compounds with receptor . These studies demonstrated that certain derivatives of this compound displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and have the potential to be used as lead compounds for rational drug designing .
Antimicrobial and Antibiofilm Actions
The compound has been tested for antimicrobial and antibiofilm actions . The results of these tests, as well as in silico analysis, revealed a promising potential of certain derivatives of this compound for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Antioxidant Effect
The compound has been evaluated for its antioxidant effect . The antioxidant activity was assessed by DPPH, ABTS, and ferric reducing power assays .
Toxicity Testing
The compound has been tested for toxicity on freshwater cladoceran Daphnia magna Straus . This is an important aspect of evaluating the safety profile of the compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-bromophenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S/c1-10-15(17(24)21-13-6-4-12(19)5-7-13)16(22-18(27)20-10)11-2-8-14(9-3-11)23(25)26/h2-9,16H,1H3,(H,21,24)(H2,20,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHNBWAIMRRWQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2-[2,2-dimethyl-1-(2-phenylacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B414228.png)

![4,4,8-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414231.png)
![2-(4-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414232.png)
![ethyl cyano{3-[(3-ethyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene}acetate](/img/structure/B414233.png)

![1,6-Bis(4-butoxyphenyl)-2,5-bis[(diethylamino)methyl]hexane-1,6-dione](/img/structure/B414235.png)
![N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]alanine](/img/structure/B414238.png)


![2-(4-butoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414242.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B414246.png)

![(2-fluorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B414249.png)